REACTION_CXSMILES
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Br[CH2:2][CH2:3][C:4]([N:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:9](=[O:17])[C:8]2[N:18]([CH3:22])[CH:19]=[C:20]([CH3:21])[C:7]1=2)=[O:5].[NH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[CH3:22][N:18]1[C:8]2[C:9](=[O:17])[NH:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:6]([C:4](=[O:5])[CH2:3][CH2:2][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[C:7]=2[C:20]([CH3:21])=[CH:19]1 |f:2.3.4|
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Name
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4-(3-bromopropionyl)-1,3-dimethyl-1,4,9,10-tetrahydropyrrolo[3,2-b][1,5]benzodiazepin-10-one
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Quantity
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1.9 g
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Type
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reactant
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Smiles
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BrCCC(=O)N1C2=C(C(NC3=C1C=CC=C3)=O)N(C=C2C)C
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Name
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|
Quantity
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0.75 g
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Type
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reactant
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Smiles
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N1CCCC1
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture is extracted three times with 30 ml of ethyl acetate each time
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts are dried over sodium sulfate
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Type
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CUSTOM
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Details
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The remaining crystalline residue is recrystallized from a little acetonitrile
|
Name
|
|
Type
|
|
Smiles
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CN1C=C(C=2N(C3=C(NC(C21)=O)C=CC=C3)C(CCN3CCCC3)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |